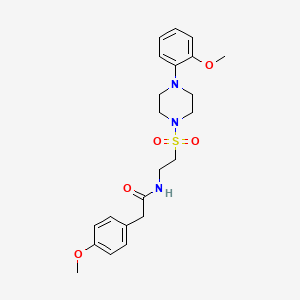
2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H30N4O4S, with a molecular weight of approximately 462.6 g/mol. The structure features a piperazine ring, methoxyphenyl groups, and an acetamide moiety, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, particularly Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | >125 μM |
The compound demonstrates a bactericidal effect by inhibiting protein synthesis and disrupting nucleic acid production pathways, which is crucial for bacterial growth and replication .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity, particularly against Candida albicans. The MIC for antifungal activity was reported to be significantly lower than that of standard antifungal agents like fluconazole, indicating its potential effectiveness in treating fungal infections .
The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes within microbial cells. This binding alters the normal metabolic processes, leading to cell death or inhibition of growth. For instance, it has been suggested that the compound's interaction with ribosomal RNA may inhibit protein synthesis in bacteria .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of piperazine-based compounds, including our target compound. It was found that modifications in the side chains significantly affected the MIC values against both bacterial and fungal strains .
- Biofilm Inhibition : Another investigation focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli. The results indicated that at sub-MIC concentrations, the compound effectively reduced biofilm formation by up to 75%, suggesting potential applications in preventing chronic infections associated with biofilms .
科学研究应用
Anticancer Activity
Recent studies have explored the potential of this compound as an anticancer agent. Its structural similarity to known anticancer drugs suggests it may interact with biological targets involved in tumor growth. For instance, Mannich bases, which share structural features with this compound, have shown promising results against various cancer cell lines, including HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer) . The efficacy of derivatives of this compound is being evaluated for their IC50 values against these cell lines.
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. A study evaluating similar piperazine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibacterial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may exhibit psychoactive properties. Research into piperazine derivatives has shown that they can act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety . This suggests a pathway for further exploration into the neuropharmacological applications of 2-(4-methoxyphenyl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide.
Case Study 1: Anticancer Efficacy
In a recent study, a series of compounds related to this compound were synthesized and tested against MCF-7 cells. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 5 μg/mL .
Case Study 2: Antibacterial Activity
A comparative analysis was conducted on various sulfonamide derivatives, including the target compound. The agar disc-diffusion method revealed that compounds with similar structural motifs exhibited potent activity against E. coli and S. aureus, suggesting that the sulfonamide group plays a crucial role in antibacterial efficacy .
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-19-9-7-18(8-10-19)17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-6-21(20)30-2/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPUXAWEKLHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













